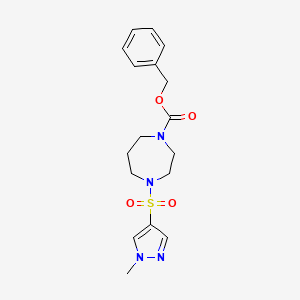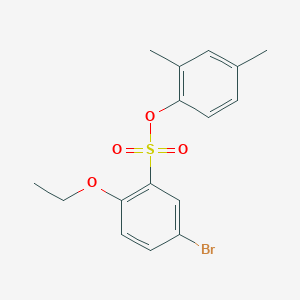
2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate are not available, it’s likely that it could be synthesized through electrophilic aromatic substitution, a common method for synthesizing benzene derivatives . This involves the attack of an electrophile on the pi bond of the benzene ring, forming an arenium ion, which then loses a proton to reform aromaticity .Scientific Research Applications
Sulfonation and Derivatization
2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate plays a significant role in the field of organic chemistry, particularly in the sulfonation and derivatization of aromatic compounds. Research highlights how sulfonation reactions are essential for introducing sulfonic acid groups into aromatic rings, thereby increasing their solubility and reactivity. For instance, the study of phenyl hydrogen sulfates in the sulfonation of phenols demonstrates the intermediacy and transformation of sulfonate groups under various conditions, contributing to a deeper understanding of reaction mechanisms and product distributions in sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010).
Sulfation Product Distribution
Investigations into the sulfation and sulfonation of methyl ethers and dimethoxyphenyl methanesulfonates reveal the impact of initial sulfation on the product distribution of sulfonation reactions. These findings are crucial for optimizing reaction conditions and understanding the selective production of sulfonic acids in synthetic chemistry, particularly in designing compounds with specific functional group orientations for industrial and pharmaceutical applications (Cerfontain, Ansink, Coenjaarts, Graaf, & Koeberg-Telder, 2010).
Polymerization and Material Science
The compound is also pivotal in material science, especially in the synthesis of polymeric materials. For example, the phase transfer catalyzed polymerization of bromophenols in the presence of various catalysts to create polyphenylene oxide derivatives showcases the application of such sulfonates in developing new materials with potential applications in filtration, coatings, and as precursors for advanced polymer synthesis (Percec & Wang, 1990).
Environmental and Green Chemistry
The synthesis and application of sulfonated aromatic compounds extend to environmental chemistry, where such compounds are used in the development of novel adsorption materials for water treatment. This includes the removal of organic pollutants from water, showcasing the role of sulfonate esters in creating more efficient and environmentally friendly adsorbents (Zhou et al., 2018).
properties
IUPAC Name |
(2,4-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCKYYJVQDDBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


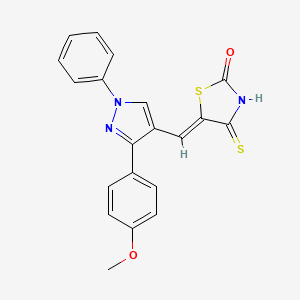
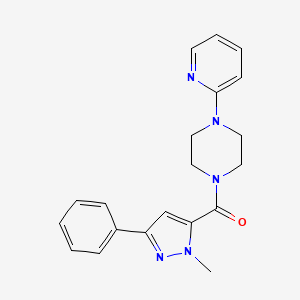
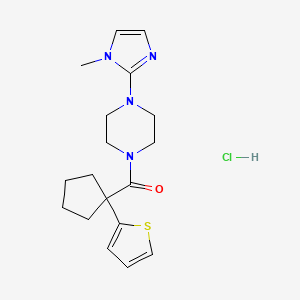
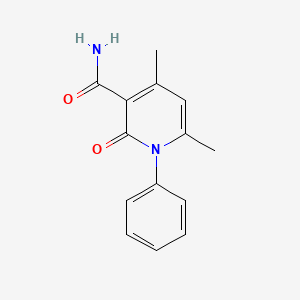
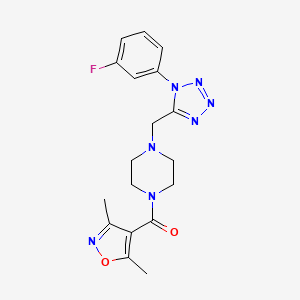
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)
![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)
